molecular formula C19H23ClN2O3 B11318586 3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11318586
M. Wt: 362.8 g/mol
InChI Key: IGTJUWVMFRFAOO-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy groups. The pyrrolidin-1-yl and 5-methylfuran-2-yl groups are then attached through nucleophilic substitution reactions. Specific reaction conditions, such as the use of thionyl chloride (SOCl2) for chlorination and methoxylation, are often employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (CH2Cl2) and ethanol (C2H5OH) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H23ClN2O3/c1-13-5-7-18(25-13)16(22-9-3-4-10-22)12-21-19(23)14-6-8-17(24-2)15(20)11-14/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,21,23)

InChI Key

IGTJUWVMFRFAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCC3

Origin of Product

United States

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